molecular formula C12H12N6O2 B11059920 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B11059920
M. Wt: 272.26 g/mol
InChI Key: FTNCPCLFPGVHRL-UHFFFAOYSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains both oxadiazole and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more saturated heterocycles.

    Substitution: Introduction of various substituents at the amino group.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxadiazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-amino-4-azido-1,2,5-oxadiazole
  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine lies in its dual oxadiazole rings and the presence of both benzyl and methyl groups. This combination of structural features provides a versatile platform for chemical modifications and enhances its potential for various applications.

Properties

Molecular Formula

C12H12N6O2

Molecular Weight

272.26 g/mol

IUPAC Name

4-[5-[benzyl(methyl)amino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H12N6O2/c1-18(7-8-5-3-2-4-6-8)12-14-11(17-19-12)9-10(13)16-20-15-9/h2-6H,7H2,1H3,(H2,13,16)

InChI Key

FTNCPCLFPGVHRL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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